molecular formula C17H19N3O2 B269194 N-{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide

N-{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide

Número de catálogo B269194
Peso molecular: 297.35 g/mol
Clave InChI: ZKBMAOVHIGLPAN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide, also known as N-(4-(aminocarbonyl)phenyl)-2-methylpropanamide (NAPA), is a small molecule inhibitor of the enzyme, dipeptidyl peptidase-4 (DPP-4). DPP-4 is involved in the degradation of incretin hormones, which regulate glucose homeostasis. NAPA has been studied for its potential use in the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders.

Mecanismo De Acción

NAPA is a competitive inhibitor of DPP-4, which prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, NAPA increases the levels of these hormones, which leads to increased insulin secretion and decreased glucagon secretion. This results in improved glucose homeostasis.
Biochemical and Physiological Effects
NAPA has been shown to improve glucose tolerance and insulin sensitivity in animal models of T2DM. In clinical trials, NAPA has been shown to reduce HbA1c levels and improve fasting plasma glucose levels in patients with T2DM. NAPA has also been shown to have beneficial effects on lipid metabolism, reducing triglyceride levels and increasing HDL cholesterol levels.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

NAPA is a well-characterized small molecule inhibitor of DPP-4, which makes it a useful tool for studying the role of DPP-4 in glucose homeostasis and other physiological processes. However, as with any small molecule inhibitor, there are limitations to its use in lab experiments. NAPA may have off-target effects, and its efficacy may be influenced by factors such as cell type and experimental conditions.

Direcciones Futuras

There are several potential future directions for research on NAPA and its use in the treatment of metabolic disorders. These include:
1. Combination therapy: NAPA may be used in combination with other antidiabetic agents to improve glycemic control in patients with T2DM.
2. Mechanistic studies: Further studies are needed to elucidate the mechanisms by which NAPA improves glucose homeostasis and other metabolic parameters.
3. Safety and tolerability: Long-term safety and tolerability studies are needed to evaluate the potential adverse effects of NAPA.
4. Other metabolic disorders: NAPA may have potential therapeutic applications in other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
In conclusion, N-{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide is a small molecule inhibitor of DPP-4 that has shown promise in the treatment of T2DM and other metabolic disorders. Further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.

Métodos De Síntesis

The synthesis of NAPA involves the reaction of 4-aminobenzoic acid with 2-methylpropanoyl chloride to form N-{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide(4-aminobenzoyl)-2-methylpropanamide. This intermediate is then reacted with anilinocarbonyl chloride to form NAPA. The synthesis of NAPA has been optimized for high yield and purity in several studies.

Aplicaciones Científicas De Investigación

NAPA has been extensively studied for its potential use in the treatment of T2DM. In preclinical studies, NAPA has been shown to improve glucose tolerance and insulin sensitivity in animal models of T2DM. Clinical trials have also demonstrated the efficacy of NAPA in improving glycemic control in patients with T2DM.

Propiedades

Nombre del producto

N-{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide

Fórmula molecular

C17H19N3O2

Peso molecular

297.35 g/mol

Nombre IUPAC

2-methyl-N-[4-(phenylcarbamoylamino)phenyl]propanamide

InChI

InChI=1S/C17H19N3O2/c1-12(2)16(21)18-14-8-10-15(11-9-14)20-17(22)19-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,21)(H2,19,20,22)

Clave InChI

ZKBMAOVHIGLPAN-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

SMILES canónico

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.